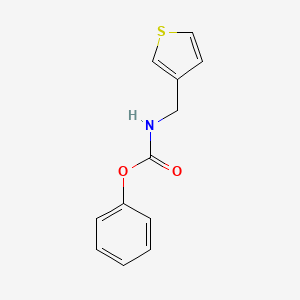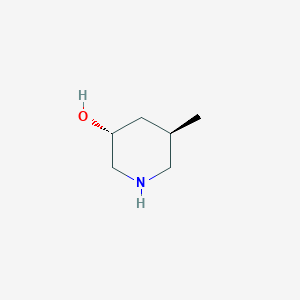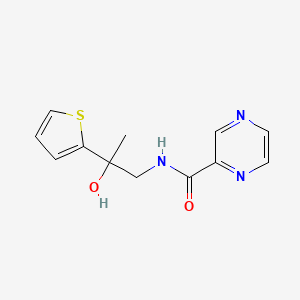![molecular formula C14H14F3N5O6S B2561383 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]piperazine CAS No. 343375-56-4](/img/structure/B2561383.png)
1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]piperazine is a complex organic compound characterized by its unique structural features, including nitro groups, a trifluoromethyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]piperazine involves multiple steps, starting with the nitration of a suitable aromatic precursor to introduce nitro groups. The trifluoromethyl group is typically introduced via a Friedel-Crafts reaction. The piperazine ring is then formed through a cyclization reaction, and the final compound is obtained by introducing the methylsulfanyl and nitroethenyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This typically involves the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]piperazine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The piperazine ring provides structural stability and facilitates interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazine: This compound shares the nitro and trifluoromethyl groups but lacks the methylsulfanyl and nitroethenyl groups.
1-(2,6-Dinitro-4-(trifluoromethyl)phenyl)-1H-imidazole: Similar in structure but contains an imidazole ring instead of a piperazine ring.
2-{4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}ethanol: Contains an additional ethanol group, which affects its solubility and reactivity.
Uniqueness
1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]piperazine is unique due to the presence of the methylsulfanyl and nitroethenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-[(Z)-1-methylsulfanyl-2-nitroethenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O6S/c1-29-12(8-20(23)24)18-2-4-19(5-3-18)13-10(21(25)26)6-9(14(15,16)17)7-11(13)22(27)28/h6-8H,2-5H2,1H3/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKAWURJIUGICL-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C[N+](=O)[O-])N1CCN(CC1)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS/C(=C\[N+](=O)[O-])/N1CCN(CC1)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(diethylsulfamoyl)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2561300.png)
![(2E)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B2561302.png)
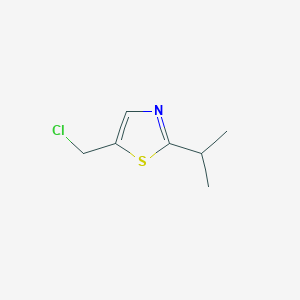
![methyl 3-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2561304.png)
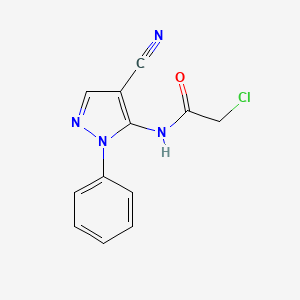
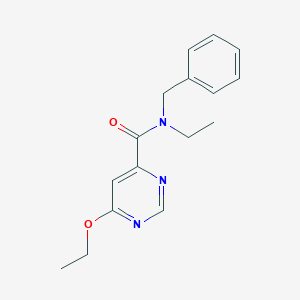
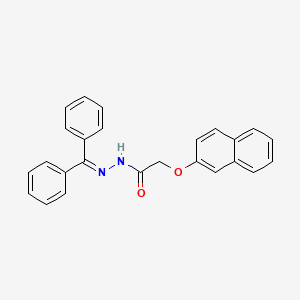
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2561313.png)
![3-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2561315.png)
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2561316.png)

